Paliperidone Impurity 7
Description
Paliperidone Impurity 7 (CAS: 1172995-11-7) is a process-related impurity associated with the synthesis and degradation of paliperidone palmitate, a long-acting injectable antipsychotic. Structurally, it is identified as paliperidone palmitate myristate impurity, with the molecular formula C₃₇H₅₃FN₄O₄ and a molecular weight of 636.84 g/mol . As a metabolite of paliperidone, which itself is the active metabolite of risperidone, this impurity arises during manufacturing or storage due to esterification or hydrolysis reactions. Its characterization is critical for ensuring drug safety and compliance with regulatory standards, such as those outlined by the FDA and EMA .
Properties
Molecular Formula |
C27H45ClN2O3 |
|---|---|
Molecular Weight |
481.1 g/mol |
IUPAC Name |
[3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C27H45ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(31)33-24-17-16-21-30-26(24)29-22(2)23(19-20-28)27(30)32/h24H,3-21H2,1-2H3 |
InChI Key |
YEJHFWQKCVXYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base . The formation of Paliperidone Impurity 7 can occur during this process, especially under oxidative conditions.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of paliperidone while minimizing the formation of impurities. This involves controlling reaction conditions such as temperature, solvent choice, and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions: Paliperidone Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of paliperidone can lead to the formation of paliperidone N-oxide .
Scientific Research Applications
Chemistry: Paliperidone Impurity 7 is studied to understand the stability and degradation pathways of paliperidone. This helps in developing more stable formulations and improving the shelf life of the drug .
Biology and Medicine: Research on paliperidone and its impurities, including this compound, is crucial for ensuring the safety and efficacy of the drug. Studies focus on the pharmacokinetics, pharmacodynamics, and potential toxicological effects of these impurities .
Industry: In the pharmaceutical industry, controlling the levels of impurities like this compound is essential for regulatory compliance and ensuring product quality. Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for this purpose .
Mechanism of Action
The mechanism of action of paliperidone involves antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. Paliperidone Impurity 7, being a degradation product, does not have a direct therapeutic effect but its presence can influence the overall pharmacological profile of the drug .
Comparison with Similar Compounds
Structural Characteristics
Paliperidone Impurity 7 features a myristate ester modification on the paliperidone backbone, distinguishing it from the parent compound. In contrast:
- Eplerenone Impurities 12 and 7 (from antihypertensive drugs) involve novel steroidal modifications, including hydroxylation and double-bond rearrangements, confirmed via single-crystal X-ray diffraction (SCXRD) .
- MLT-747 , a MALT1 inhibitor, shares a similar benzisoxazole moiety with paliperidone but differs in hydrogen-bonding interactions with target proteins, as shown in 2D interaction diagrams .
Table 1: Structural Comparison
Analytical Methods
- Chromatography: UPLC is preferred for paliperidone impurities due to high resolution and sensitivity (detection limit: 0.1–250 ng/mL) . Eplerenone impurities require advanced techniques like SCXRD for unambiguous identification .
- Pharmacokinetic Profiling : this compound levels correlate with renal function, as paliperidone clearance decreases in patients with renal impairment . In contrast, hepatic metabolism predominantly affects risperidone impurities .
Table 2: Analytical and Pharmacokinetic Comparison
Toxicological Profiles
- This compound: No documented cases of hepatotoxicity, aligning with paliperidone’s overall safety profile .
- Risperidone Impurities: Associated with hepatic enzyme abnormalities, though rarely severe .
- Chlorpromazine Impurities: Known for hepatotoxicity and agranulocytosis, requiring rigorous monitoring .
Key Research Findings and Recommendations
Structural Complexity: this compound’s esterified structure necessitates advanced UPLC protocols, unlike Eplerenone’s SCXRD-dependent impurities .
Renal Clearance : Unlike hepatically cleared impurities (e.g., risperidone), this compound accumulation risks are higher in renal impairment .
Regulatory Compliance : EMA and FDA guidelines emphasize impurity profiling via ICH Q2R1/Q6 standards, particularly for antipsychotics .
Q & A
Basic Research Questions
Q. How is Paliperidone Impurity 7 identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification involves chromatographic techniques such as HPLC or UPLC coupled with mass spectrometry (LC-MS/MS) to resolve Impurity 7 from structurally similar byproducts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C10H13ClN2O2 for Paliperidone Impurity 11, a related compound) . Elemental impurities analysis via ICP-MS may also be employed to assess trace metal contaminants introduced during synthesis .
- Data Presentation : Tabulate retention times, mass-to-charge ratios (m/z), and NMR chemical shifts in supplementary materials, adhering to IUPAC guidelines for reproducibility .
Q. What synthetic pathways are most likely to generate this compound?
- Methodological Answer : Impurity 7 typically arises during the final stages of Paliperidone synthesis, such as incomplete purification or side reactions involving intermediates like 3-(2-chloroethyl)-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. Reaction optimization studies (e.g., varying temperature, solvent polarity, or catalyst concentration) can minimize its formation. Kinetic studies using in-situ FTIR or Raman spectroscopy help monitor reaction progress .
- Data Contradictions : Discrepancies in impurity profiles across studies may stem from differences in starting materials or purification protocols. Cross-validate results using orthogonal methods (e.g., comparing LC-MS data with synthetic reference standards) .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Specificity : Demonstrate resolution from co-eluting impurities (e.g., Paliperidone Impurity 12) via forced degradation studies (acid/base hydrolysis, oxidation).
- Linearity : Establish a calibration curve over 50–150% of the target concentration (R² ≥ 0.995).
- Accuracy/Precision : Spiked recovery experiments (80–120%) with ≤2% RSD for intra-day and inter-day precision .
Q. What strategies are effective for elucidating the degradation pathways of this compound under stress conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH-recommended conditions (e.g., 40°C/75% RH for 6 months). Use LC-MS/MS to identify degradation products and propose mechanistic pathways (e.g., hydrolysis of the chloroethyl group or oxidation of the pyrimidinone ring). Computational tools like density functional theory (DFT) can predict reactive sites and degradation kinetics .
- Data Interpretation : Compare degradation profiles with synthetic impurities (e.g., CAS 130049-77-3) to confirm identity. Discrepancies between experimental and theoretical results should be analyzed for potential catalytic effects or solvent interactions .
Q. How can researchers address conflicting impurity profiles reported in literature for Paliperidone?
- Methodological Answer : Perform meta-analysis of published datasets to identify variables influencing impurity formation (e.g., synthetic route, raw material quality). Use multivariate statistical tools (e.g., PCA or PLS-DA) to cluster studies by methodology and highlight outliers. Replicate key experiments under controlled conditions to resolve contradictions .
- Ethical Considerations : Transparently report limitations (e.g., batch-to-batch variability) and provide raw data in machine-readable formats (e.g., .csv or .xlsx) to enable independent verification .
Guidelines for Data Reporting
- Tables/Figures : Label all chromatograms, spectra, and reaction schemes with Arabic numerals (e.g., Figure 1A, Table 2). Include error bars for quantitative data and define symbols in footnotes .
- Supplementary Materials : Deposit NMR spectra, kinetic datasets, and computational scripts in repositories like Zenodo or Figshare, ensuring compliance with FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
